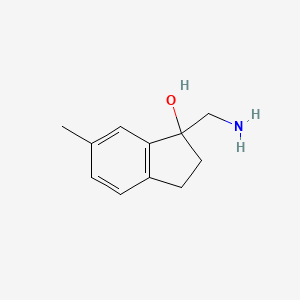
(3,3-Dimethyl-1-phenylcyclobutyl)methanamine
Descripción general
Descripción
(3,3-Dimethyl-1-phenylcyclobutyl)methanamine, also referred to as DPCM, is a cyclic amine with a unique structure that has been studied for its potential applications in the pharmaceutical and chemical industries. This cyclic amine is a derivative of cyclobutane and has a distinct three-ring structure. It has been studied for its ability to form stable complexes with metal ions, and its potential to act as a catalyst in organic synthesis.
Aplicaciones Científicas De Investigación
Pharmacokinetics of Metformin
Metformin, a drug widely used in the management of non-insulin-dependent diabetes mellitus, showcases the importance of understanding the pharmacokinetics of chemical compounds for therapeutic applications. Studies have focused on its absorption, distribution, metabolism, and excretion to optimize its use in treatment plans, highlighting the critical role of pharmacokinetic research in drug development and therapeutic application (A. Scheen, 1996).
Serotonin Uptake Inhibitors
Research on zimelidine, a serotonin uptake inhibitor, illustrates the exploration of chemical compounds for their potential impact on neurotransmitter systems, specifically in treating depression. The initial clinical trials and pharmacologic effect monitoring underscore the exploration of compounds for neuropsychiatric applications, providing a model for studying (3,3-Dimethyl-1-phenylcyclobutyl)methanamine's potential effects on similar biological pathways (B. Siwers et al., 1977).
Carcinogenic Heterocyclic Amines
The detection of carcinogenic heterocyclic amines in the urine of healthy volunteers eating a normal diet but not in those receiving parenteral alimentation demonstrates the interest in understanding how chemical compounds interact with the human body and their potential carcinogenic properties. This research area could be relevant for assessing the safety profile of new chemical entities, including (3,3-Dimethyl-1-phenylcyclobutyl)methanamine (H. Ushiyama et al., 1991).
Psychoactive Compound Use and Effects
The study of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) use in naturalistic settings for its potential benefits on depression and anxiety highlights the exploration of psychoactive substances for therapeutic purposes. This research could provide a framework for investigating the effects of related compounds, like (3,3-Dimethyl-1-phenylcyclobutyl)methanamine, on psychological conditions and subjective experiences (Alan K. Davis et al., 2018).
Propiedades
IUPAC Name |
(3,3-dimethyl-1-phenylcyclobutyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-12(2)8-13(9-12,10-14)11-6-4-3-5-7-11/h3-7H,8-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIKYKRWENVWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethyl-1-phenylcyclobutyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1487815.png)
![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)

![3-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1487820.png)
![3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1487823.png)

![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)

![2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487830.png)
![3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487831.png)
![Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487832.png)
![2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487833.png)
